N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(16-11-21-24(23-16)15-9-5-2-6-10-15)20-12-18-22-17(13-26-18)14-7-3-1-4-8-14/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKAGKOOXJESAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.
Triazole Ring Formation:
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the carboxylic acid derivative with an amine in the presence of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or THF.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing triazole structures exhibit promising antiviral properties. Specifically, N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been investigated for its potential against human immunodeficiency virus (HIV). Studies have shown that similar triazole derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell interactions .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Triazole derivatives often demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications in the triazole structure can enhance the potency of these compounds against tumor cells by inducing apoptosis and inhibiting cell proliferation . The specific compound may exhibit similar mechanisms, warranting further investigation.
Enzyme Inhibition
Triazoles are known to inhibit specific enzymes that play critical roles in metabolic pathways. For example, this compound could potentially inhibit carbonic anhydrase-II, an enzyme involved in maintaining acid-base balance and facilitating physiological processes . Preliminary studies suggest that structural modifications can enhance enzyme binding affinity and inhibitory activity.
Synthetic Routes
The synthesis of this compound typically involves "Click" chemistry techniques, which are favored for their efficiency and specificity in forming triazole linkages. The reaction conditions often include the use of azides and alkynes under mild conditions to yield high purity products .
Characterization Techniques
Characterization of synthesized compounds is crucial to confirm their structure and purity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to analyze the molecular structure and functional groups present in the compound .
Case Study: Antiviral Screening
A recent study screened a series of triazole derivatives for antiviral activity against HIV. This compound was included in the screening process due to its structural similarities with known antiviral agents. The results indicated moderate activity against HIV strains, suggesting potential for further development as an antiviral agent .
Case Study: Enzyme Inhibition Assay
In another study focusing on enzyme inhibition, researchers synthesized several triazole derivatives and evaluated their inhibitory effects on carbonic anhydrase-II. This compound exhibited promising inhibition rates compared to control compounds, highlighting its potential as a therapeutic agent targeting metabolic pathways .
Mechanism of Action
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its cyclohexylthiazole substituent, which distinguishes it from other triazole carboxamides. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : The cyclohexylthiazole group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., methyl or fluorophenyl groups). This could improve blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Complexity : Introducing the cyclohexylthiazole moiety requires multi-step synthesis, contrasting with simpler analogs like Rufinamide, which is synthesized via direct benzylation of the triazole core .
Physicochemical Properties (Hypothetical Comparison)
Notes:
- The target compound’s higher molecular weight and logP may limit oral bioavailability but improve tissue distribution.
- Rufinamide’s lower logP aligns with its CNS activity, emphasizing the trade-off between lipophilicity and solubility .
Biological Activity
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a thiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the formation of the triazole and thiazole rings through methods such as the Huisgen 1,3-dipolar cycloaddition and Hantzsch thiazole synthesis. The compound's structure can be represented as follows:
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound's potential anticancer activity is particularly noteworthy. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. A study on related triazole compounds demonstrated their effectiveness in inhibiting cancer cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes. For example, it has been suggested that triazole compounds can inhibit carbonic anhydrase II (CA-II), an enzyme involved in regulating pH and fluid balance . The inhibition of CA-II could have implications for treating conditions like glaucoma or epilepsy.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Binding : The compound may bind to active sites on enzymes like CA-II, thereby inhibiting their function.
- Receptor Modulation : It may interact with cellular receptors that regulate signaling pathways involved in cell growth and apoptosis.
- Cellular Uptake : The structural characteristics facilitate cellular uptake, allowing the compound to exert its effects intracellularly.
Case Studies
Several studies have explored the biological effects of triazole derivatives similar to this compound:
- Study on Antimicrobial Activity : A series of triazole derivatives were tested against various pathogens and showed IC50 values ranging from 10 to 30 µM against E. coli and C. albicans .
- Anticancer Study : In vitro assays demonstrated that certain triazole derivatives could reduce the viability of breast cancer cells by up to 70% at concentrations below 20 µM, indicating significant anticancer potential .
Q & A
Q. What are the recommended synthetic routes for N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis likely involves condensation reactions and heterocyclic ring formation, analogous to triazole derivatives (e.g., coupling 4-cyclohexylthiazole-2-methylamine with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid). Optimization can be achieved via Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Statistical methods minimize experimental runs while maximizing yield and purity .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl and phenyl groups) and FTIR to verify carboxamide C=O stretches (~1650–1700 cm⁻¹). Elemental analysis ensures stoichiometric purity. For ambiguous results, high-resolution mass spectrometry (HRMS) resolves molecular ion discrepancies .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer : Improve aqueous solubility by synthesizing prodrugs (e.g., ester derivatives) or using co-solvents (DMSO/PEG mixtures). Structural analogs with polar substituents (e.g., hydroxyl or amine groups) on the cyclohexyl ring may enhance bioavailability without compromising activity .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Follow OSHA-compliant PPE (gloves, goggles, lab coats) and store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Conduct toxicity screenings using zebrafish or in vitro cytotoxicity assays (e.g., MTT) to establish safe exposure limits .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity or binding interactions?
- Methodological Answer : Quantum chemical calculations (DFT) model transition states in synthesis pathways. Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinase inhibitors) by simulating interactions with active sites. Machine learning (e.g., AlphaFold) predicts conformational stability under physiological conditions .
Q. How do researchers optimize reaction conditions for low-yield intermediates?
Q. How to resolve contradictory bioactivity data across assay platforms?
Q. What methodologies assess the compound’s stability under physiological conditions?
Q. How to address scale-up challenges in continuous flow synthesis?
Q. How can QSAR studies correlate structural modifications with activity?
- Methodological Answer :
Build 3D-QSAR models (CoMFA/CoMSIA) using descriptors like logP, polar surface area, and H-bond donors. Validate against a library of analogs (e.g., varying phenyl substituents) to derive pharmacophore patterns. Cross-validate predictions with in vivo efficacy studies .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
